molecular formula C12H12O2 B13611928 (s)-1-(1-Hydroxyethyl)naphthalen-2-ol

(s)-1-(1-Hydroxyethyl)naphthalen-2-ol

Cat. No.: B13611928
M. Wt: 188.22 g/mol
InChI Key: VSRKMRHVEZMOOP-QMMMGPOBSA-N
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Description

(s)-1-(1-Hydroxyethyl)naphthalen-2-ol is a chiral organic compound that belongs to the class of naphthols. Naphthols are derivatives of naphthalene, which is a polycyclic aromatic hydrocarbon. The compound features a hydroxyl group (-OH) attached to the second carbon of the naphthalene ring and a hydroxyethyl group attached to the first carbon. The (s) configuration indicates that the compound is in its optically active form, which can have significant implications for its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-(1-Hydroxyethyl)naphthalen-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 1-(1-Ketoethyl)naphthalen-2-ol using chiral catalysts. The reaction conditions typically include:

    Catalysts: Chiral catalysts such as BINAP-Ru complexes.

    Solvents: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also employ advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(s)-1-(1-Hydroxyethyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: 1-(1-Ketoethyl)naphthalen-2-ol.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Alkylated or acylated naphthols.

Scientific Research Applications

(s)-1-(1-Hydroxyethyl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-1-(1-Hydroxyethyl)naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: A simpler naphthol derivative with a single hydroxyl group.

    2-Naphthol: Another naphthol derivative with the hydroxyl group on the second carbon.

    1-(1-Hydroxyethyl)naphthalene: A similar compound without the hydroxyl group on the naphthalene ring.

Uniqueness

(s)-1-(1-Hydroxyethyl)naphthalen-2-ol is unique due to its chiral nature and the presence of both hydroxyl and hydroxyethyl groups. This combination of features can lead to distinct chemical reactivity and biological activity compared to other naphthol derivatives.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-[(1S)-1-hydroxyethyl]naphthalen-2-ol

InChI

InChI=1S/C12H12O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8,13-14H,1H3/t8-/m0/s1

InChI Key

VSRKMRHVEZMOOP-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC2=CC=CC=C21)O)O

Canonical SMILES

CC(C1=C(C=CC2=CC=CC=C21)O)O

Origin of Product

United States

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